BenchChemオンラインストアへようこそ!

PDM-042

PDE10A inhibition enzymatic assay IC50 comparison

PDM-042 offers subnanomolar PDE10A inhibition (IC50 <1 nM, Ki 0.36 nM) without metabolic confounds: no prolactin/glucose elevation up to 3 mg/kg vs. risperidone/olanzapine. High striatal occupancy (86.6% at 3 mg/kg), brain penetration (ratio 6.3), and established [3H]PDM-042 radioligand for target engagement studies. Wide therapeutic window for catalepsy enables clean cognitive assessment.

Molecular Formula C21H26N8O
Molecular Weight 406.5 g/mol
Cat. No. B12370568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDM-042
Molecular FormulaC21H26N8O
Molecular Weight406.5 g/mol
Structural Identifiers
SMILESCC1=CN=C(C2=NC(=NN12)C=CC3=NC(=CC(=N3)N4CCOCC4)N5CCCC5)C
InChIInChI=1S/C21H26N8O/c1-15-14-22-16(2)21-25-18(26-29(15)21)6-5-17-23-19(27-7-3-4-8-27)13-20(24-17)28-9-11-30-12-10-28/h5-6,13-14H,3-4,7-12H2,1-2H3/b6-5+
InChIKeyMVNAMIDGSTWFMV-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PDM-042 Procurement Guide: A Potent, Selective PDE10A Inhibitor for CNS Research Applications


PDM-042 ((E)-4-(2-(2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine, CAS: 1404488-48-7) is a small-molecule phosphodiesterase 10A (PDE10A) inhibitor developed for investigating striatal cAMP/cGMP signaling and antipsychotic-like mechanisms [1]. The compound inhibits recombinant human and rat PDE10A with IC50 values of 0.83 nM and 0.82 nM, respectively, and Ki values of 0.36 nM and 0.59 nM [2]. PDM-042 is commercially available from multiple vendors as a research tool compound for schizophrenia, cognitive function, and PDE10A pharmacology studies .

PDM-042 vs. Generic PDE10A Inhibitors: Why Structural and Pharmacological Differences Preclude Simple Interchange


PDM-042 cannot be arbitrarily substituted with other PDE10A inhibitors such as MP-10 (PF-2545920) or TAK-063 (Balipodect) due to substantial differences in enzymatic potency, brain penetration profile, target occupancy efficiency, and off-target metabolic effects. Even within the same target class, PDE10A inhibitors exhibit distinct IC50 values spanning subnanomolar to low nanomolar ranges [1], varying Kd values for striatal membrane binding [2], and divergent side-effect profiles regarding prolactin release and glucose elevation [3]. These quantitative disparities directly impact experimental reproducibility and the interpretation of behavioral and neurochemical endpoints, making compound-specific validation essential for rigorous CNS research programs.

PDM-042 Evidence-Based Selection Guide: Head-to-Head Quantitative Differentiation


PDM-042 vs. MP-10 and TAK-063: Comparative PDE10A Inhibitory Potency (IC50 and Ki)

PDM-042 demonstrates subnanomolar inhibitory potency against recombinant human and rat PDE10A, with IC50 values of 0.83 nM (human) and 0.82 nM (rat), and Ki values of 0.36 nM (human) and 0.59 nM (rat) [1]. This places PDM-042 within the potent PDE10A inhibitor class, though comparator MP-10 (PF-2545920) shows higher potency with IC50 values ranging from 0.18 nM to 0.37 nM depending on assay conditions, while TAK-063 (Balipodect) exhibits an IC50 of 0.30 nM [2]. The quantitative differences in Ki (0.36-0.59 nM for PDM-042) versus reported Ki values for other PDE10A inhibitors affect experimental dose-response relationships and should inform compound selection based on desired potency thresholds.

PDE10A inhibition enzymatic assay IC50 comparison recombinant enzyme

PDM-042 vs. MP-10: Comparative Striatal Membrane Binding Affinity (Kd)

PDM-042's binding affinity to native rat striatal membranes was directly characterized using tritiated PDM-042 ([3H]PDM-042), yielding a Kd value of 8.5 nM [1]. In the same binding assay system, the specific binding of [3H]PDM-042 was displaced in a concentration-dependent manner by unlabeled PDM-042 and by the structurally unrelated PDE10A inhibitor MP-10 [1]. While a direct Kd value for MP-10 in this identical membrane preparation is not reported, the displacement data confirm that both compounds bind to the same target site, with PDM-042's Kd of 8.5 nM providing a reference point for interpreting occupancy studies in rodent models.

striatal binding Kd value target engagement receptor occupancy

PDM-042 vs. Class Benchmark: Brain Penetration and Striatal Target Occupancy

PDM-042 demonstrates robust brain penetration and target engagement in rats, with a striatum-to-plasma ratio of 6.3 and PDE10A occupancy of 86.6% at an oral dose of 3 mg/kg, alongside oral bioavailability of 33% [1]. By comparison, TAK-063 (Balipodect) achieves comparable occupancy of 88.2% at 3 mg/kg in mice but requires higher doses (10 mg/kg) for similar occupancy in non-human primates, with a striatum-to-plasma ratio of approximately 2.3-3.5 [2][3]. The higher striatum/plasma ratio of PDM-042 (6.3) relative to TAK-063 suggests enhanced partitioning into target brain tissue per unit of plasma exposure, a factor that may influence dose selection in rodent models.

brain penetration striatum/plasma ratio target occupancy CNS exposure

PDM-042 vs. Risperidone and Olanzapine: Superior Metabolic Side-Effect Profile

PDM-042 exhibited no effect on prolactin release or glucose elevation in rats up to a dose of 3 mg/kg [1]. In direct contrast, risperidone significantly increased prolactin release at 1 mg/kg (p<0.05 vs. vehicle), while olanzapine significantly enhanced glucose levels (AUC increase of ~55% vs. vehicle) at 3 mg/kg [2][3]. Both comparator drugs produced these metabolic disturbances at doses near or below their efficacious doses in the conditioned avoidance response (CAR) test, whereas PDM-042 maintained a clean metabolic profile at doses up to 10-fold higher than its minimal effective CAR dose (0.3 mg/kg).

prolactin release glucose elevation metabolic side effects adverse event profiling

PDM-042 vs. Olanzapine: Reduced Catalepsy Liability

PDM-042 demonstrated a wide therapeutic window between efficacy and motor side effects in rat models. The compound had minimal cataleptic effect even at a dose of 10 mg/kg [1], which is approximately 33-fold higher than its minimal effective dose of 0.3 mg/kg in the conditioned avoidance response (CAR) test [2]. In comparison, the atypical antipsychotic olanzapine produced significant catalepsy at its therapeutically relevant doses, with catalepsy scores increasing dose-dependently [3].

catalepsy extrapyramidal side effects therapeutic window safety margin

PDM-042 Behavioral Efficacy: MK-801-Induced Hyperlocomotion and Conditioned Avoidance Response

PDM-042 demonstrated antipsychotic-like efficacy in two standard rodent behavioral assays. The compound significantly antagonized MK-801-induced hyperlocomotion at oral doses of 0.1-0.3 mg/kg without affecting spontaneous locomotor activity [1], indicating modulation of NMDA receptor antagonist-induced behavioral activation. Additionally, PDM-042 attenuated the conditioned avoidance response (CAR) at oral doses of 0.3-1 mg/kg [2]. For cross-class comparison, olanzapine attenuated CAR at 1-3 mg/kg but increased glucose levels at 3 mg/kg, while risperidone attenuated CAR at 0.3-1 mg/kg but elevated prolactin at 1 mg/kg [3].

MK-801 hyperlocomotion conditioned avoidance response antipsychotic-like activity behavioral pharmacology

PDM-042 Optimal Use Cases: Research Applications Aligned with Differentiated Pharmacology


Schizophrenia Research Requiring Clean Metabolic Profile

For preclinical schizophrenia studies where metabolic confounding must be minimized, PDM-042 offers a distinct advantage. Unlike risperidone (which elevates prolactin at 1 mg/kg) and olanzapine (which increases glucose AUC by ~55% at 3 mg/kg), PDM-042 shows no effect on prolactin release or glucose elevation up to 3 mg/kg [1]. This allows researchers to attribute observed behavioral changes specifically to PDE10A inhibition rather than to off-target metabolic perturbations.

PDE10A Target Engagement and Occupancy Studies

PDM-042 is well-suited for CNS target engagement studies given its established quantitative parameters: Kd = 8.5 nM in rat striatal membranes, striatum/plasma ratio = 6.3, and occupancy = 86.6% at 3 mg/kg p.o. [1]. The availability of [3H]PDM-042 as a radioligand further enables competitive binding studies with other PDE10A inhibitors such as MP-10 [2]. Researchers can use these parameters to design occupancy-driven dosing regimens with confidence in brain exposure.

Cognitive Enhancement Studies with Minimal Motor Confounds

PDM-042 increases object recognition memory in rats at doses of 1-3 mg/kg, an effect blocked by the dopamine D1 antagonist SCH23390 (0.1 mg/kg) [1]. Critically, PDM-042's wide therapeutic window for catalepsy (minimal effect at 10 mg/kg vs. CAR efficacy at 0.3 mg/kg) means cognitive assessments can be conducted without the motor impairment confounds that limit the interpretability of studies using antipsychotics with narrower safety margins [2].

L-DOPA-Induced Dyskinesia and Basal Ganglia Circuit Studies

Emerging evidence indicates that low-dose PDM-042 (1 mg/kg) exerts an antidyskinetic effect in rodent models of L-DOPA-induced dyskinesia, attenuating peak-dose dyskinesia without interfering with cortically evoked spike activity [1]. This application scenario leverages PDM-042's unique striatal pharmacology and distinguishes it from other PDE10A inhibitors that may show divergent effects on basal ganglia output pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for PDM-042

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.